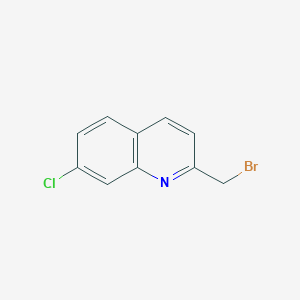

2-(Bromomethyl)-7-chloroquinoline

Cat. No. B056307

Key on ui cas rn:

115104-25-1

M. Wt: 256.52 g/mol

InChI Key: WJOPLBNTJYROCF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06160120

Procedure details

A solution of diisopropylamine (3.6 ml, 24.86 mmol) in dry tetrahydrofuran (25.0 ml) at -20° C. under nitrogen was treated with a 2.5 M solution of n-butyllithium in hexane (10.0 ml, 24.86 mmol). This lithium diisopropylamide solution was stirred below -10° C. for 30 min and 7-chloroquinaldine (4.0 g, 22.6 mmol) was added in portions. The resulting dark red solution was stirred at -10° C., increasing to 0° C. for 1 h, cooled to -30° C. and treated with chlorotrimethylsilane (4.4 ml, 33.92 mol) dropwise to return a golden yellow solution. After stirring below -20° C. for 2 h a solution of bromine (1.2 ml, 22.6 mmol) in tetrahydrofuran (25.0 ml) was added dropwise over a 30 min period maintaining an addition temperature of below -20° C. at all times. The mixture was stirred below -20° C. for 1 h, quenched with water (300 ml), extracted into ethyl acetate (3×100 ml), the combined organic extracts were washed with saturated ammonium chloride solution (2×200 ml), dried (Na2SO4) and evaporation of the solvent afforded a brown oily solid. Column chromatography (ethyl acetate-light petroleum (b.p. 40-60° C.), 1:4) gave the title compound (3.62 g, 76%) as a yellow solid. Crystallised from light petroleum (b.p. 40-60° C.) as white crystals, m.p. 108-112° C. (lit. m.p. 112° C. (dec.)). νmax (nujol)/cm-1 1593.5, 1559.5. δH (270 MHz) 4.68 (2H, s, CH2Br); 7.50 (1H, dd, 6-H, Jo =8.6, Jm =2.0 Hz); 7.56 (1H, d, 3-H, Jo =8.3 Hz); 7.74 (1H, d, 5-H, Jo =8.9 Hz); 8.06 (1H, d, 8-H, Jm =2.0 Hz); 8.14 (1H, d, 4-H, Jo =8.6 Hz). δc (67.8 MHz) 34.0 (CH2Br), 121.4 (3-C), 125.6 (4a-C), 135.9 (8a-C), 137.1 (4-C), 158.0 (2-C). Remaining signals fall in the narrow range 128.0-128.3 ppm.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

76%

Identifiers

|

REACTION_CXSMILES

|

C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.C([N-]C(C)C)(C)C.[Li+].[Cl:27][C:28]1[CH:37]=[C:36]2[C:31]([CH:32]=[CH:33][C:34]([CH3:38])=[N:35]2)=[CH:30][CH:29]=1.Cl[Si](C)(C)C.[Br:44]Br>O1CCCC1>[Br:44][CH2:38][C:34]1[CH:33]=[CH:32][C:31]2[C:36](=[CH:37][C:28]([Cl:27])=[CH:29][CH:30]=2)[N:35]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

Step Three

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C2C=CC(=NC2=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

4.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

1.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting dark red solution was stirred at -10° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increasing to 0° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -30° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over a 30 min period

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining an addition temperature of below -20° C. at all times

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred below -20° C. for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with water (300 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted into ethyl acetate (3×100 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic extracts were washed with saturated ammonium chloride solution (2×200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(Na2SO4) and evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded a brown oily solid

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC1=NC2=CC(=CC=C2C=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.62 g | |

| YIELD: PERCENTYIELD | 76% | |

| YIELD: CALCULATEDPERCENTYIELD | 62.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |